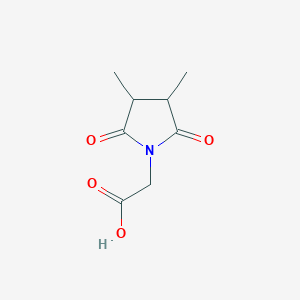

2-(3,4-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a study reported the synthesis of a series of hybrid pyrrolidine-2,5-dione derivatives, which showed potent anticonvulsant properties . Another study reported the reactions of alkyl 4-aminobenzoates with maleic anhydride to give the corresponding alkyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoates .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in several studies. For example, a study reported the structure-activity relationship of 2,5-dimethylpyrrole derivatives . Another study reported the structure of pyrrolidine-2,5-dione ring linked by two or three methylene carbon linkers with morpholine or 4-arylpiperazine fragment .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, a study reported that 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide was found to increase monoclonal antibody production .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, a study reported the properties of 2,5-dioxopyrrolidin-1-yl 2,2-dimethyl-4-oxo-3,8,11-trioxa-5-azatetradecan-14-oate .Wissenschaftliche Forschungsanwendungen

Synthesis of Bioactive Molecules

2-(3,4-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid: is utilized in the synthesis of indole derivatives, which are significant in the development of biologically active compounds. These compounds have shown potential in treating cancer cells, microbes, and various disorders .

Antiviral and Anti-HIV Research

This compound is a precursor in the synthesis of indole derivatives that exhibit antiviral and anti-HIV activities. Researchers have reported derivatives with inhibitory activity against influenza A and Coxsackie B4 virus .

Anticonvulsant Properties

In the search for new anticonvulsants, derivatives of this compound have been explored. The pyrrolidine-2,5-dione ring, which is part of its structure, is linked to other pharmacophores to investigate their efficacy in seizure control .

Monoclonal Antibody Production

In pharmaceutical development, particularly in monoclonal antibody production, derivatives of this compound have been found to increase cell-specific productivity. This has implications for medication supply and cost reduction in therapeutic antibody production .

Wirkmechanismus

Target of Action

Similar compounds have been shown to interact with various cellular targets, influencing processes such as monoclonal antibody production

Mode of Action

It’s known that similar compounds can suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate . This suggests that the compound may interact with cellular metabolism and energy production pathways.

Result of Action

Similar compounds have been shown to increase monoclonal antibody production and suppress the galactosylation on a monoclonal antibody . This suggests that the compound may have potential applications in biotechnology and pharmaceutical industries.

Safety and Hazards

Zukünftige Richtungen

The future directions for the study of similar compounds include further structural optimization of 2,5-dimethylpyrrole derivatives, which could lead to improved production and quality control of monoclonal antibodies . Additionally, the promising in vivo activity profile and drug-like properties of these compounds make them interesting candidates for further preclinical development .

Eigenschaften

IUPAC Name |

2-(3,4-dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO4/c1-4-5(2)8(13)9(7(4)12)3-6(10)11/h4-5H,3H2,1-2H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKLUUCPPHRXGEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(=O)N(C1=O)CC(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-allyl-8-(3-chloro-2-methylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2881827.png)

![3-Methyl-1-(morpholin-4-yl)-2-[(prop-2-yn-1-yl)amino]butan-1-one](/img/structure/B2881830.png)

![1-(2-Hydroxyethyl)-5-[(4-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2881831.png)

![N-(4-methylthiazol-2-yl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2881833.png)

methanone](/img/structure/B2881834.png)

![N-[4-(4,5-dichloroimidazol-1-yl)phenyl]naphthalene-2-sulfonamide](/img/structure/B2881839.png)

![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-[3-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2881842.png)